1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzothiophene ring attached to a piperazine ring, which is further substituted with a nitroso group
Preparation Methods
The synthesis of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of 1-(1-Benzothiophen-4-yl)piperazine: This intermediate is synthesized by reacting 1-benzothiophene with piperazine in the presence of a suitable catalyst such as palladium acetate and a base like sodium tert-butoxide.
Industrial production methods for this compound would involve optimization of reaction conditions to ensure high yield and purity, as well as scalability of the process.
Chemical Reactions Analysis
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.
Scientific Research Applications
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of antipsychotic drugs.
Biological Research: It is used in studies related to its interaction with various biological targets, including serotonin and dopamine receptors.
Industrial Chemistry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves its interaction with specific molecular targets. It acts as a modulator of serotonin and dopamine receptors, which are involved in various neurological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways .
Comparison with Similar Compounds
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine can be compared with other similar compounds such as:
Brexpiprazole: A similar compound with a benzothiophene ring and piperazine moiety, used as an antipsychotic drug.
Aripiprazole: Another antipsychotic drug with a similar mechanism of action but different structural features.
The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and potential biological activity.
Biological Activity
1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a compound that has garnered attention due to its potential biological activities, particularly as a nitric oxide donor. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.
Chemical Structure and Properties
The compound features a benzothiophene moiety coupled with a nitroso group attached to a piperazine ring. This unique structural configuration is responsible for its distinct chemical reactivity and biological properties. The presence of the nitroso group allows it to act as a nitric oxide donor, which is crucial in various physiological processes such as vasodilation and neurotransmission.
This compound operates primarily through the release of nitric oxide (NO). NO plays a significant role in:
- Vasodilation : Relaxation of blood vessels, improving blood flow.
- Neurotransmission : Modulating communication between neurons.
- Cellular Signaling : Influencing various signaling pathways critical for cellular functions.
The compound's hydrophobic benzothiophene ring enhances its interaction with hydrophobic pockets in proteins, potentially altering their function and activity. This interaction is essential for its neuroprotective effects, which may have implications in treating neurological disorders .
Nitric Oxide Donor Activity
Research indicates that compounds with similar structures exhibit significant neuroprotective effects. The ability to release NO suggests potential therapeutic applications in conditions such as:
- Cardiovascular Diseases : By promoting vasodilation.
- Neurological Disorders : Such as Alzheimer's disease, where NO can influence amyloid peptide aggregation .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(1-Benzothiophen-4-yl)piperazine | Lacks the nitroso group | Different reactivity and potential applications |
4-Nitrosopiperazine | Lacks the benzothiophene ring | Less hydrophobic, potentially less effective |
2-(Benzothiazol-2-yl)-N,N-dimethylpiperazine | Contains a benzothiazole instead | Distinct electronic properties |
The combination of both the benzothiophene ring and the nitroso group in this compound imparts distinct chemical and biological properties not found in similar compounds.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research highlights its potential applications:
- Neuroprotective Studies : Compounds similar to this compound have been investigated for their ability to protect neurons from oxidative stress and apoptosis, suggesting that this compound may share these beneficial effects.
- Vasodilatory Effects : Other studies focusing on nitric oxide donors indicate that such compounds can significantly improve vascular health by enhancing blood flow and reducing hypertension.
- Molecular Docking Studies : Virtual screening of piperazine derivatives has shown promising results in binding to key sites on enzymes like acetylcholinesterase, indicating that this compound may similarly interact with important biological targets .
Properties
Molecular Formula |
C12H13N3OS |
---|---|
Molecular Weight |
247.32 g/mol |
IUPAC Name |
1-(1-benzothiophen-4-yl)-4-nitrosopiperazine |
InChI |
InChI=1S/C12H13N3OS/c16-13-15-7-5-14(6-8-15)11-2-1-3-12-10(11)4-9-17-12/h1-4,9H,5-8H2 |
InChI Key |
ZLMAXNLPBXHMRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CSC3=CC=C2)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.